molecular formula C22H35N3O3 B6970059 Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B6970059
M. Wt: 389.5 g/mol
InChI Key: YEPHNOGZEWGAMR-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-6-19(7-2)20(26)25(14-17-9-8-11-23-13-17)16-18-10-12-24(15-18)21(27)28-22(3,4)5/h8-9,11,13,18-19H,6-7,10,12,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPHNOGZEWGAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the tert-butyl ester group via esterification. The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine moiety or reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety may play a key role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group can influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(((piperidin-3-ylmethyl)amino)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. The pyridine moiety offers potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.

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